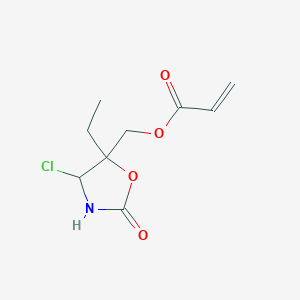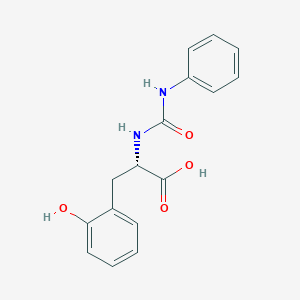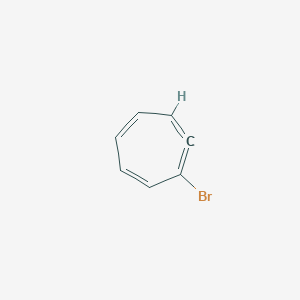
1-Bromocyclohepta-1,2,4,6-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromocyclohepta-1,2,4,6-tetraene is a chemical compound with the molecular formula C₇H₅Br. It is a derivative of cycloheptatetraene, where one of the hydrogen atoms is replaced by a bromine atom. This compound is of interest due to its unique structure and reactivity, making it a subject of study in various fields of chemistry.
Vorbereitungsmethoden
The synthesis of 1-Bromocyclohepta-1,2,4,6-tetraene typically involves the bromination of cycloheptatetraene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-Bromocyclohepta-1,2,4,6-tetraene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products or reduction to remove the bromine atom.
Addition Reactions: The multiple double bonds in the cycloheptatetraene ring allow for addition reactions with various reagents.
Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s reactivity makes it useful in the development of pharmaceuticals and biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 1-Bromocyclohepta-1,2,4,6-tetraene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the conjugated double bonds in the cycloheptatetraene ring. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and other applications.
Vergleich Mit ähnlichen Verbindungen
1-Bromocyclohepta-1,2,4,6-tetraene can be compared with other similar compounds such as cycloheptatetraene and its derivatives. The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its non-brominated counterpart. Similar compounds include:
Cycloheptatetraene: The parent compound without the bromine atom.
Other Halogenated Cycloheptatetraenes: Compounds where the hydrogen atoms are replaced by other halogens like chlorine or iodine.
Eigenschaften
CAS-Nummer |
827598-90-3 |
|---|---|
Molekularformel |
C7H5Br |
Molekulargewicht |
169.02 g/mol |
InChI |
InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-5H |
InChI-Schlüssel |
WTABRMIEGAATGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,6,7-Tetraoxaspiro[7.11]nonadecan-3-ol](/img/structure/B14221983.png)
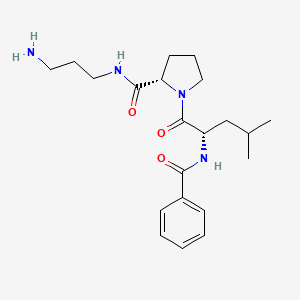
![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)
![5-Amino-3-[4-(morpholin-4-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14222012.png)
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
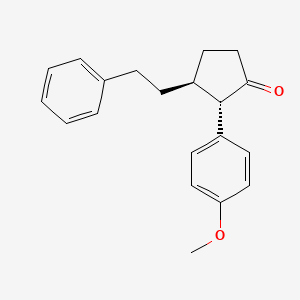
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
